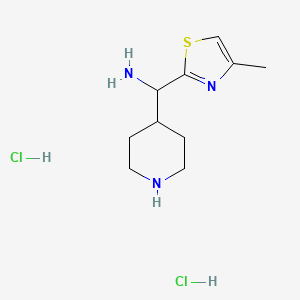

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride” is a chemical compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C11H12N2S . The compound is solid in form . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1csc(n1)-c2ccccc2CN . The InChI key for this compound is AEUNKJXBIAYKHZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C5H8N2S and it has a molecular weight of 128.19542 .Aplicaciones Científicas De Investigación

- Application : EN300-6493034 has potential as a topical drug for alopecia (hair loss). When formulated into a lotion, it significantly inhibits Smad2 phosphorylation in mouse skin, making it a promising candidate for hair regrowth .

- Application : The combination of thiazole and sulfonamide groups in EN300-6493034 suggests emergent antibacterial activity. Further research could explore its potential as an antimicrobial agent .

- Application : Inspired by recent work, EN300-6493034 could be investigated for its potential in “skeletal editing” of organic molecules by nitrogen atom deletion. This strategy offers exciting possibilities for synthetic chemistry .

Transforming Growth Factor-β (TGF-β) Receptor Inhibition for Alopecia Treatment

Antibacterial Activity

Skeletal Editing by Nitrogen Atom Deletion

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such asGlucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.

Mode of Action

For instance, some drugs may inhibit or enhance the activity of their target enzymes, leading to an increase or decrease in the production of certain metabolites .

Biochemical Pathways

For example, a drug that inhibits an enzyme involved in a specific metabolic pathway could lead to a decrease in the production of certain metabolites, affecting various physiological processes .

Result of Action

The result of a drug’s action often involves changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling pathways .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence a drug’s action .

Propiedades

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-7-6-14-10(13-7)9(11)8-2-4-12-5-3-8;;/h6,8-9,12H,2-5,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZOKSRLYZFHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C2CCNCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)

![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2991311.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)

![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)